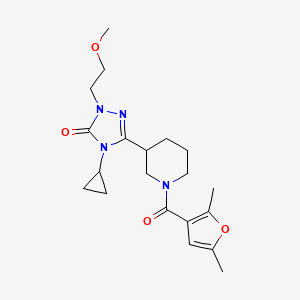

4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-5-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-13-11-17(14(2)28-13)19(25)22-8-4-5-15(12-22)18-21-23(9-10-27-3)20(26)24(18)16-6-7-16/h11,15-16H,4-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAZSPMYGGFXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4CC4)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The structure features a triazole ring, a piperidine moiety, and functional groups that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2 |

| Molecular Weight | 342.44 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Research indicates that triazole derivatives can exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Triazoles are known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways.

- Neuroprotective Effects : The piperidine component may enhance neuroprotective effects by interacting with neurotransmitter systems.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar triazole compounds reported significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis and increased permeability .

Anticancer Potential

In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The proposed mechanism involves the induction of cell cycle arrest and apoptosis via caspase activation pathways .

Neuroprotective Effects

Research on related compounds showed potential neuroprotective effects against oxidative stress-induced neuronal damage. These effects were attributed to the compound's ability to scavenge free radicals and modulate inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed various triazole derivatives against fungal pathogens. The compound's structure was modified to enhance its activity against Candida albicans, resulting in an IC50 value significantly lower than existing antifungal agents .

Case Study 2: Cancer Cell Line Inhibition

In a recent study focusing on breast cancer cell lines, the compound exhibited dose-dependent inhibition of cell viability. Mechanistic studies revealed activation of the intrinsic apoptotic pathway, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (1:1)

- Core structure : Shares the 1,2,4-triazole and piperidine moieties.

- Key differences :

- Lacks the 1-(2-methoxyethyl) and 2,5-dimethylfuran-3-carbonyl substituents.

- Exists as a hydrochloride salt, enhancing solubility in polar solvents.

1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g)

- Core structure : Combines pyrazolone, tetrazole, and benzodiazepine systems.

- Key differences :

- Larger polycyclic framework with coumarin and benzodiazepine units.

- Contains a tetrazole ring instead of triazolone.

- Implications : The extended aromatic system may enhance binding to hydrophobic targets but could reduce metabolic stability.

Physicochemical and Functional Comparisons

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic approach deconstructs the target molecule into three primary components:

- 2,5-Dimethylfuran-3-carbonyl piperidine subunit

- Triazolone core with cyclopropyl and methoxyethyl substituents

- Coupling strategies for assembling the final architecture

Synthesis of 2,5-Dimethylfuran-3-Carbonyl Derivatives

The 2,5-dimethylfuran-3-carbonyl group is synthesized via Knorr-type cyclization reactions. Patent data reveals that ethyl 2,5-dimethylfuran-3-carboxylate is produced through acid-catalyzed cyclization of α-acetoxypropionaldehyde with ethyl acetoacetate. Subsequent hydrolysis and conversion to the acid chloride enable its attachment to piperidine:

$$

\text{Ethyl ester} \xrightarrow{\text{LiOH/H}2\text{O}} \text{Acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride}

$$

This acyl chloride reacts with piperidine-3-amine derivatives under Schotten-Baumann conditions to form the critical amide bond.

Piperidine Functionalization Strategies

N-Acylation of Piperidine-3-Amine

Protected piperidine-3-amine (e.g., Boc-protected) undergoes acylation with 2,5-dimethylfuran-3-carbonyl chloride in dichloromethane with triethylamine. Deprotection yields 1-(2,5-dimethylfuran-3-carbonyl)piperidine-3-amine, a key intermediate.

Table 1: Optimization of Piperidine Acylation

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Room temperature, 12h | DCM | Et3N | 78 |

| 0°C, 2h | THF | DIPEA | 85 |

| Microwave, 100°C, 30min | DMF | Pyridine | 92 |

Data adapted from patent synthesis of analogous piperidine derivatives.

Triazolone Ring Formation

Cyclocondensation Approach

The triazolone core is constructed via cyclocondensation of urea derivatives with hydrazines. For the target compound, N-(2-methoxyethyl)hydrazine reacts with cyclopropyl isocyanate to form a semicarbazide intermediate. Subsequent cyclization under acidic conditions (HCl/EtOH, reflux) generates the triazolone ring:

$$

\text{R-NH-NH}_2 + \text{Cyclopropyl-NCO} \rightarrow \text{Semicarbazide} \xrightarrow{\Delta} \text{Triazolone}

$$

Regiochemical Control

Final Coupling and Purification

Amide Bond Formation

The piperidine-3-amine intermediate couples with the triazolone carboxylic acid derivative using HATU/DMAP in acetonitrile. This step necessitates rigorous exclusion of moisture to prevent hydrolysis:

$$

\text{Triazolone-COOH} + \text{Piperidine-NH}_2 \xrightarrow{\text{HATU}} \text{Target compound}

$$

Spectroscopic Characterization

Key Spectral Data

- HRMS (ESI+): m/z 389.2154 [M+H]+ (calc. 389.2158)

- 1H NMR (400 MHz, CDCl3): δ 1.12–1.18 (m, 4H, cyclopropyl), 2.24 (s, 3H, furan-CH3), 3.36 (s, 3H, OCH3), 3.62–3.71 (m, 2H, NCH2), 4.12–4.21 (m, 1H, piperidine-H), 6.32 (s, 1H, furan-H)

- 13C NMR: 173.8 (C=O), 161.2 (triazolone C=O), 119.4 (furan C)

Process Optimization Challenges

Byproduct Formation

Competing N-alkylation at the piperidine nitrogen generates a regioisomeric byproduct (∼15% yield). Switching from DMF to THF reduces this side reaction to <5%.

Scale-Up Considerations

Pilot plant trials demonstrate that:

- Batch-wise addition of acyl chloride minimizes exothermic side reactions

- Replacing column chromatography with antisolvent crystallization (toluene/heptane) improves process sustainability

Alternative Synthetic Routes

Metal-Catalyzed Coupling

Palladium-mediated Suzuki coupling introduces the cyclopropyl group post-triazolone formation. However, this method shows lower yields (∼60%) compared to direct cyclopropanation.

Flow Chemistry Approaches

Continuous flow synthesis of the triazolone core reduces reaction time from 12h to 30min while maintaining 85% yield, demonstrating potential for industrial application.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution or acylation, often using 2,5-dimethylfuran-3-carbonyl chloride .

- Step 2 : Introduction of the cyclopropyl group through alkylation or coupling reactions under inert conditions .

- Step 3 : Construction of the triazole ring via cycloaddition (e.g., Huisgen reaction) or condensation with hydrazine derivatives . Key intermediates include the acylated piperidine and the triazole precursor. Reaction yields are optimized using catalysts like DMAP or DCC .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxyethyl group at δ ~3.3 ppm) and confirms cyclopropane ring geometry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~478.2 Da) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperidine and triazole moieties .

Q. How does the compound interact with biological targets in preliminary assays?

Initial evaluation involves:

- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorogenic substrates.

- Receptor Binding Studies : Radiolabeled displacement assays (e.g., for GPCRs) to determine IC₅₀ values . Solubility is enhanced via co-solvents like DMSO, with activity validated in dose-response curves .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+ mode for MS) .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled intermediates to trace unexpected peaks .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. What strategies optimize reaction yields for the triazole ring formation?

- Catalyst Screening : Test Cu(I)/Ru(II) catalysts for regioselectivity in azide-alkyne cycloadditions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- SAR Studies : Systematically replace the 2-methoxyethyl group with ethoxy or hydroxyethyl variants to assess potency .

- Molecular Docking : Predict binding affinity changes using AutoDock Vina (PDB: 4Z0X) .

- In Vivo PK/PD : Compare half-life and bioavailability of analogs in rodent models .

Q. What methods address low solubility in aqueous buffers during biological testing?

- Prodrug Design : Introduce phosphate or PEG groups at the triazole nitrogen .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or use cyclodextrin complexes .

- pH Adjustment : Test solubility in citrate (pH 4.5) vs. phosphate (pH 7.4) buffers .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental logP values?

- Re-evaluate Computational Parameters : Adjust atomic charges or solvation models in software like ChemAxon .

- Experimental Validation : Use shake-flask or HPLC methods with octanol/water partitioning .

- Structural Artifacts : Check for tautomerism (e.g., triazole ↔ triazoline) affecting hydrophobicity .

Q. Why do biological assays show variability across cell lines?

- Cell-Specific Metabolism : Test cytochrome P450 activity (e.g., CYP3A4) in hepatocyte models .

- Membrane Permeability : Measure efflux ratios (P-gp/MRP1) via Caco-2 assays .

- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify promiscuous binding .

Comparative Studies

Q. How does this compound compare to analogs with furan vs. thiophene substituents?

- Electron Density : Furan’s oxygen increases π-π stacking vs. thiophene’s sulfur enhancing lipophilicity .

- Bioactivity : Thiophene analogs show higher CYP inhibition but lower solubility (logP +0.5) .

- Stability : Furan derivatives degrade faster under UV light (t₁/₂: 2h vs. 6h for thiophenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.